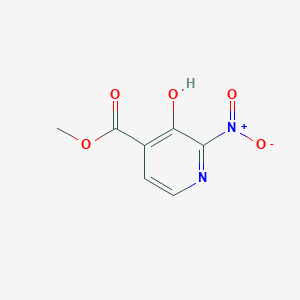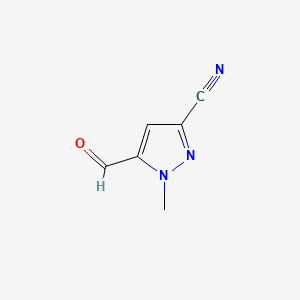![molecular formula C12H19N3OSi B13911794 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and coupling reactions. One efficient method involves the Suzuki coupling reaction, where 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with a borate intermediate in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis route must be optimized for yield, cost, and environmental impact. The Suzuki coupling reaction is favored due to its high efficiency and straightforward procedure. The use of recyclable catalysts and green solvents can further enhance the sustainability of the process .
化学反应分析
Types of Reactions
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the 4-chloro position.
Coupling Reactions: It is commonly involved in Suzuki coupling reactions to form carbon-carbon bonds.
Deprotection Reactions: The trimethylsilyl group can be removed under mild conditions using fluoride ions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Fluoride Ions: Employed for the deprotection of the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
科学研究应用
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, such as baricitinib, which are used in the treatment of autoimmune diseases.
Biological Research: The compound’s derivatives are studied for their potential antiviral and anticancer activities.
Chemical Biology: It is used as a building block in the design of bioactive molecules that can modulate biological pathways.
作用机制
The mechanism of action of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, baricitinib, a derivative of this compound, inhibits Janus kinase (JAK) enzymes, which play a crucial role in cytokine signaling pathways . This inhibition can modulate immune responses and reduce inflammation.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.
Baricitinib: A derivative used as a JAK inhibitor.
RDEA427: Another pyrrolo[2,3-d]pyrimidine derivative with potent antiviral activity.
Uniqueness
This compound is unique due to its versatile reactivity and its role as a key intermediate in the synthesis of various bioactive compounds. Its trimethylsilyl group provides stability and can be selectively removed under mild conditions, making it a valuable building block in medicinal chemistry .
属性
分子式 |
C12H19N3OSi |
|---|---|
分子量 |
249.38 g/mol |
IUPAC 名称 |
trimethyl-[2-(pyrrolo[2,3-d]pyrimidin-7-ylmethoxy)ethyl]silane |
InChI |
InChI=1S/C12H19N3OSi/c1-17(2,3)7-6-16-10-15-5-4-11-8-13-9-14-12(11)15/h4-5,8-9H,6-7,10H2,1-3H3 |
InChI 键 |
WUHSWAJJIXAIGL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C=CC2=CN=CN=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)






